Home > Products > Screening Compounds P53878 > H-Phe-glu-gln-asn-thr-ala-gln-pro-OH
H-Phe-glu-gln-asn-thr-ala-gln-pro-OH - 155893-22-4

H-Phe-glu-gln-asn-thr-ala-gln-pro-OH

Catalog Number: EVT-1472319
CAS Number: 155893-22-4
Molecular Formula: C40H59N11O15
Molecular Weight: 933.974
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Acetyl-Ser-Pro-Asp-Glu-Lys-His-Glu-Leu-Met-Ile-Gln-Leu-Gln-Lys-Leu-Asp-Tyr-Thr-Val-Gly-Phe-Cys-Gly-Asp-Gly-Ala-Asn-Asp-Cys-Gly-Amide

Compound Description: This 30-amino acid peptide fragment corresponds to residues 1164-1193 of the protein encoded by the Parkinson's disease gene Park9 (YPk9) []. The research investigates its interaction with manganese and zinc, aiming to understand the potential role of manganese binding to YPk9 in mitigating manganese toxicity, a known environmental risk factor for Parkinson's disease [].

Relevance: This peptide, while significantly longer, shares several amino acid residues with H-Phe-Glu-Gln-Asn-Thr-Ala-Gln-Pro-OH, including Glu, Gln, and Asp. The presence of these residues in similar sequences suggests a potential for analogous binding properties or biological functions. Furthermore, both compounds are involved in studies investigating the impact of metal ions on biological systems. This peptide's interaction with manganese and zinc may provide insights into how H-Phe-Glu-Gln-Asn-Thr-Ala-Gln-Pro-OH might interact with metal ions, particularly given the established link between Park9 and manganese in Parkinson's disease [].

Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu-OH

Compound Description: This peptide is identified as a potential therapeutic agent for various conditions, including autoimmune diseases, neurodegenerative disorders, infectious diseases, respiratory illnesses, cardiovascular diseases, and metabolic diseases []. Notably, it demonstrates efficacy in treating infections caused by Streptococcus pneumoniae, particularly those affecting the middle ear [].

Relevance: Both this peptide and H-Phe-Glu-Gln-Asn-Thr-Ala-Gln-Pro-OH belong to the class of peptides, indicating shared structural features. While the specific amino acid sequence differs, the presence of Glu and Asn in both emphasizes their potential biological relevance. Examining the therapeutic applications of this peptide, particularly its antimicrobial activity against Streptococcus pneumoniae, could offer valuable insights into the potential biological activities of H-Phe-Glu-Gln-Asn-Thr-Ala-Gln-Pro-OH [].

H-His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Leu-Ser-Lys-Gln-Met-Glu-Glu-Glu-Ala-Val-Arg- Leu-Phe-Ile-Glu-Trp-Leu-Lys-Asn-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Ser-Lys-Lys-Lys-Lys-Lys-Lys-NH2

Compound Description: This peptide is an analog of exenatide, a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes mellitus []. This particular analog is incorporated into a pharmaceutical composition designed to enhance its solubility and stability, improving its suitability for therapeutic use [].

Relevance: This exenatide analog shares several amino acid residues with H-Phe-Glu-Gln-Asn-Thr-Ala-Gln-Pro-OH, including Phe, Glu, Gln. This structural similarity, even within a larger peptide sequence, hints at potential overlapping biological activities. For example, both compounds may exhibit interactions with specific receptors or enzymes relevant to their respective biological contexts [].

H-His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Leu-Ser-Lys-Gln-Glu-Glu-Glu-Glu-Ala-Val-Arg-Leu-Phe-Ile-Glu-Trp-Leu-Lys-Asn-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-Gly-OH

Compound Description: This peptide is an exenatide analogue proposed for treating type 2 diabetes mellitus and its associated complications, including diabetic neuropathy, muscular dystrophy, and endotheliopathy [, ]. The research highlights its therapeutic potential in addressing the multifaceted nature of diabetes and its impact on various organ systems [, ].

Relevance: This exenatide analogue exhibits structural similarities with H-Phe-Glu-Gln-Asn-Thr-Ala-Gln-Pro-OH, sharing amino acid residues such as Phe, Glu, and Gln. The presence of these common residues suggests the possibility of shared binding sites or interactions with specific receptors or enzymes. Understanding the mechanism of action of this exenatide analogue in managing diabetes and its complications could offer insights into the potential biological activities and therapeutic applications of H-Phe-Glu-Gln-Asn-Thr-Ala-Gln-Pro-OH [, ].

Properties

CAS Number

155893-22-4

Product Name

H-Phe-glu-gln-asn-thr-ala-gln-pro-OH

IUPAC Name

(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C40H59N11O15

Molecular Weight

933.974

InChI

InChI=1S/C40H59N11O15/c1-19(33(58)48-25(11-14-29(43)54)39(64)51-16-6-9-27(51)40(65)66)45-38(63)32(20(2)52)50-37(62)26(18-30(44)55)49-36(61)23(10-13-28(42)53)47-35(60)24(12-15-31(56)57)46-34(59)22(41)17-21-7-4-3-5-8-21/h3-5,7-8,19-20,22-27,32,52H,6,9-18,41H2,1-2H3,(H2,42,53)(H2,43,54)(H2,44,55)(H,45,63)(H,46,59)(H,47,60)(H,48,58)(H,49,61)(H,50,62)(H,56,57)(H,65,66)/t19-,20+,22-,23-,24-,25-,26-,27-,32-/m0/s1

InChI Key

RLTIYTLJCDKAIQ-BCWVCDLYSA-N

SMILES

CC(C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=CC=C2)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.